(5,6-Dimethoxypyridin-2-yl)methanamine

Overview

Description

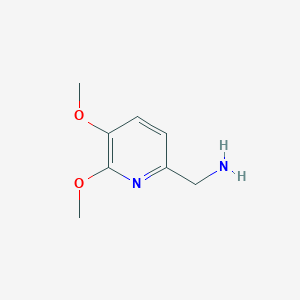

(5,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an amine group attached to the 2-position of the pyridine ring

Preparation Methods

The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and methanol.

Methoxylation: The 2-chloropyridine undergoes methoxylation to introduce methoxy groups at the 5 and 6 positions of the pyridine ring. This step is usually carried out using methanol in the presence of a base such as sodium methoxide.

Amination: The resulting 5,6-dimethoxypyridine is then subjected to amination to introduce the methanamine group at the 2-position.

Chemical Reactions Analysis

(5,6-Dimethoxypyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : (5,6-Dimethoxypyridin-2-yl)methanamine serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

- Pharmacophore in Drug Design : The compound is studied for its potential biological activities, including antioxidant properties and interactions with biological targets. It generates reactive oxygen species (ROS) that can induce cell cycle arrest and apoptosis in cancer cells .

Medicine

- Therapeutic Applications : Ongoing research aims to explore its therapeutic potential, especially in developing drugs targeting specific molecular pathways. Preliminary studies suggest it may inhibit cancer cell proliferation and possess antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Study

A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in conditions related to oxidative damage.

Antibacterial Activity

In vitro assays revealed significant antibacterial activity against MRSA strains with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a promising candidate for developing new antimicrobial therapies .

Anticancer Research

Research involving HeLa and A549 cell lines indicated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential utility in cancer treatment strategies .

Mechanism of Action

The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to generate reactive oxygen species (ROS) when reacting with cysteamine, leading to ROS-induced downstream events such as cell cycle arrest and apoptosis . This mechanism is of particular interest in the context of its antiproliferative activities against cancer cells.

Comparison with Similar Compounds

(5,6-Dimethoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:

(5-Methoxypyridin-2-yl)methanamine: This compound has a similar structure but with only one methoxy group at the 5-position.

2-Amino-4,6-dimethoxypyrimidine: This compound has a pyrimidine ring instead of a pyridine ring and is used in the synthesis of pharmaceuticals and agrochemicals.

The unique combination of methoxy groups and an amine group in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

(5,6-Dimethoxypyridin-2-yl)methanamine, also known as 5,6-dimethoxypyridin-2-ylmethanamine, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 168.2 g/mol. Its structure features a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, along with a methanamine group at the 2-position. These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

- Antimicrobial Properties : Studies have shown that it possesses significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro, particularly in human cervical (HeLa) and lung (A549) carcinoma cell lines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to generate reactive oxygen species (ROS) when interacting with biological molecules, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methoxy-N-methylpyridin-2-amine | Methoxy at position 5; N-methyl substitution | Antidepressant effects |

| 4-Methoxy-N,N-dimethylpyridin-3-amine | Dimethylated amine; methoxy at position 4 | Antimicrobial properties |

| 2-Amino-5-methoxypyridine | Amino group at position 2; methoxy at position 5 | Neuroprotective effects |

Each compound exhibits unique pharmacological profiles due to variations in their substituents and positions on the pyridine ring. This diversity suggests that this compound may possess distinct properties that warrant further investigation.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in conditions related to oxidative damage.

- Antibacterial Activity : In vitro assays revealed that the compound exhibited significant antibacterial activity against MRSA strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a promising candidate for developing new antimicrobial therapies.

- Anticancer Research : Research involving HeLa and A549 cell lines indicated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential utility in cancer treatment strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5,6-Dimethoxypyridin-2-yl)methanamine?

A methodological approach involves starting from (5,6-Dimethoxypyridin-2-yl)methanol (CAS 59081-38-8), where the hydroxyl group is converted to an amine via a nucleophilic substitution or reductive amination. For example, the hydroxyl group can be replaced with an azide intermediate, followed by catalytic hydrogenation to yield the primary amine . Alternatively, tert-butyl carbamate-protected derivatives (e.g., tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) can undergo deprotection under acidic conditions to release the free amine .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- 1H NMR : Methoxy groups (δ 3.8–4.0 ppm) and the methylene group adjacent to the amine (δ 3.3–3.5 ppm) provide distinct signals.

- 13C NMR : Pyridine ring carbons (δ 150–160 ppm) and methoxy carbons (δ 55–60 ppm) confirm substitution patterns .

- Mass spectrometry (ESI-MS) : The molecular ion peak at m/z 182.2 (C₈H₁₂N₂O₂) validates the molecular formula .

Q. What stability considerations are critical for storing this compound?

The compound should be stored under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the primary amine. Aqueous solutions require buffering (pH 6–8) to avoid decomposition. Evidence from analogous pyridine derivatives highlights sensitivity to light and humidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Systematic analysis includes:

- Reaction condition optimization : Varying catalysts (e.g., Pd/C vs. Raney Ni in hydrogenation) and solvents (ACN vs. MeOH) .

- Purity assessment : HPLC or GC-MS to detect impurities in starting materials (e.g., (5,6-Dimethoxypyridin-2-yl)methanol ≥98% purity) .

- Data triangulation : Cross-referencing synthetic protocols from multiple sources (e.g., PubChem vs. Catalogs of Pyridine Compounds) to identify consensus conditions .

Q. What strategies improve regioselectivity in electrophilic substitutions on the pyridine ring?

The 5,6-dimethoxy groups act as electron-donating substituents, directing electrophiles to the 3-position. Computational modeling (DFT) predicts charge distribution, while experimental validation via nitration or halogenation reactions confirms regioselectivity. For example, bromination at 3°C in acetic acid yields 3-bromo derivatives exclusively .

Q. How does the methanamine group influence reactivity in cross-coupling reactions?

The amine can coordinate to transition metals (e.g., Pd or Cu), enabling Suzuki-Miyaura couplings at the 2-position. However, competing side reactions (e.g., oxidation to nitriles) necessitate protecting the amine with Boc groups during coupling steps. Post-coupling deprotection with TFA restores the free amine .

Q. What purification techniques address challenges in achieving high compound purity?

- Column chromatography : Use silica gel with EtOAc/hexane gradients (3:7 to 1:1) to separate amine derivatives from byproducts.

- Recrystallization : Ethanol/water mixtures (7:3) optimize crystal formation for high-purity solids (>99%) .

Q. Methodological Considerations

- Contradiction analysis : When conflicting data arise (e.g., variable yields in amination), iterative testing of variables (temperature, catalyst loading) and replication across labs are essential .

- Safety protocols : Handle the amine under fume hoods due to potential respiratory irritation, as indicated by safety data for structurally similar compounds .

Properties

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAVZWOOCDEXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726871 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112850-40-4 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.